molecular formula C10H7FINO B6224335 7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one CAS No. 2770359-92-5

7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B6224335
CAS No.: 2770359-92-5
M. Wt: 303.1
InChI Key:
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Description

7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound, with the molecular formula C10H7FINO and a molecular weight of 303.1, is part of the quinoline family, which is known for its diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields various fluorinated quinolines . Another approach involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various halogenated quinolines .

Scientific Research Applications

7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antineoplastic, and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its enzyme inhibitory activities.

    Industry: Utilized in the development of materials like liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. As a quinoline derivative, it may inhibit various enzymes, thereby disrupting essential biological processes in pathogens or cancer cells. The incorporation of fluorine and iodine atoms enhances its biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

  • 7-fluoro-4-chloroquinoline
  • 5-fluoro-6,7,8-trichloroquinoline
  • 6,7-difluoro-5,8-dichloroquinoline

Uniqueness

What sets 7-fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one apart is its unique combination of fluorine and iodine atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

2770359-92-5

Molecular Formula

C10H7FINO

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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